molecular formula C17H15FO2 B12723232 Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- CAS No. 147394-49-8

Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)-

Cat. No.: B12723232
CAS No.: 147394-49-8
M. Wt: 270.30 g/mol
InChI Key: IFKAKKJPTCFAJB-UHFFFAOYSA-N
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Description

Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- is an organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a fluorophenyl group and a tetrahydrobenzoxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- typically involves the reaction of 2-fluorobenzoyl chloride with 2,3,4,5-tetrahydro-1-benzoxepin-7-ol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the methanone linkage. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- involves its interaction with specific molecular targets. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The benzoxepin moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)[(1R)-1-(hydroxymethyl)-7-methoxy-2-methyl-1,2,3,9-tetrahydro-1′H-spiro[β-carboline-4,4′-piperidin]-1′-yl]methanone
  • 2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]quinoline

Uniqueness

Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- is unique due to its specific combination of a fluorophenyl group and a tetrahydrobenzoxepin moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

147394-49-8

Molecular Formula

C17H15FO2

Molecular Weight

270.30 g/mol

IUPAC Name

(2-fluorophenyl)-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone

InChI

InChI=1S/C17H15FO2/c18-15-7-2-1-6-14(15)17(19)13-8-9-16-12(11-13)5-3-4-10-20-16/h1-2,6-9,11H,3-5,10H2

InChI Key

IFKAKKJPTCFAJB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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